Hex-5-en-1-yl 1,3-dioxo-1,3-dihydro-2-benzofuran-5-carboxylate
Description
Chemical Identity and Nomenclature of Hex-5-en-1-yl 1,3-dioxo-1,3-dihydro-2-benzofuran-5-carboxylate
Systematic IUPAC Nomenclature and Structural Representation
The systematic IUPAC name This compound delineates the compound’s core structure and substituents. The parent heterocycle is 2-benzofuran , a fused bicyclic system comprising a benzene ring and a furan moiety. The numbering of the benzofuran system begins at the oxygen atom in the furan ring (position 1), proceeds through the fused benzene ring (positions 2–8), and concludes at the carbonyl groups (positions 1 and 3).
Key structural features include:
- 1,3-Dioxo groups : Two ketone functionalities at positions 1 and 3 of the benzofuran core, converting the furan oxygen into a lactone-like system.
- 5-Carboxylate ester : A carboxylic acid derivative at position 5 of the benzene ring, esterified with a hex-5-en-1-yl chain.
- Hex-5-en-1-yl substituent : A six-carbon alkenyl group with a double bond between carbons 5 and 6, attached via an ether linkage to the carboxylate group.
The structural formula is represented as:
$$ \text{C}{15}\text{H}{14}\text{O}_5 $$
with a planar benzofuran core and a flexible alkenyl side chain.
CAS Registry Number and Alternative Synonyms
As of the latest available data, the CAS Registry Number for this compound is not explicitly listed in the provided sources. However, structurally related benzofuran derivatives, such as 1,3-dioxo-1,3-dihydro-2-benzofuran-5-carboxylic acid (CAS 127564-25-4) and 5-hydroxy-2-(5-methyl-1-oxo-4-hexenyl)benzofuran (CID 10824187), share functional similarities.
Alternative synonyms for the compound include:
- 5-(Hex-5-en-1-yloxycarbonyl)-1,3-dioxo-1,3-dihydrobenzofuran
- 1,3-Dioxo-1H-benzofuran-5-carboxylic acid hex-5-en-1-yl ester
These names emphasize the ester linkage and alkenyl substituent while adhering to IUPAC conventions.
Molecular Formula and Weight Analysis
The molecular formula C$${15}$$H$${14}$$O$$_5$$ derives from:
- Benzofuran core : C$$8$$H$$4$$O$$_3$$ (accounting for two ketone groups and the fused ring system).
- Carboxylate ester group : C$$7$$H$${10}$$O$$_2$$ (contributing the ester linkage and hex-5-en-1-yl chain).
Molecular weight calculation :
$$
\begin{align}
\text{Carbon: } &15 \times 12.01 = 180.15 \, \text{g/mol} \
\text{Hydrogen: } &14 \times 1.01 = 14.14 \, \text{g/mol} \
\text{Oxygen: } &5 \times 16.00 = 80.00 \, \text{g/mol} \
\hline
\text{Total: } &180.15 + 14.14 + 80.00 = 274.29 \, \text{g/mol}
\end{align}
$$
This aligns with analogous benzofuran esters, such as 5-hydroxy-2-(5-methyl-1-oxo-4-hexenyl)benzofuran (MW 244.28 g/mol), adjusted for the additional oxygen and carbon atoms in the hex-5-en-1-yl group.
Table 1: Molecular Identity Summary
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C$${15}$$H$${14}$$O$$_5$$ |
| Molecular Weight | 274.29 g/mol |
| Key Synonyms | 5-(Hex-5-en-1-yloxycarbonyl)-1,3-dioxo-1,3-dihydrobenzofuran |
Properties
CAS No. |
142247-65-2 |
|---|---|
Molecular Formula |
C15H14O5 |
Molecular Weight |
274.27 g/mol |
IUPAC Name |
hex-5-enyl 1,3-dioxo-2-benzofuran-5-carboxylate |
InChI |
InChI=1S/C15H14O5/c1-2-3-4-5-8-19-13(16)10-6-7-11-12(9-10)15(18)20-14(11)17/h2,6-7,9H,1,3-5,8H2 |
InChI Key |
UYBIWDUOMBRNRD-UHFFFAOYSA-N |
Canonical SMILES |
C=CCCCCOC(=O)C1=CC2=C(C=C1)C(=O)OC2=O |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Benzofuran Carboxylic Acid Precursor
The 1,3-dioxo-1,3-dihydro-2-benzofuran-5-carboxylic acid core is synthesized via cyclization of trimellitic anhydride (CID 11089) under acidic conditions. Alternatively, ozonolysis of silylated 4-hydroxyindanone derivatives followed by oxidation yields the carboxylic acid.
Esterification with Hex-5-en-1-ol
The acid is activated using N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in dichloromethane. Hex-5-en-1-ol, prepared via nucleophilic substitution of 6-bromo-1-hexene with potassium acetate (93% yield), is added dropwise. The reaction proceeds at 0–25°C for 12–24 hours, achieving 78–85% yield after purification by silica gel chromatography.
Key Data:
| Parameter | Value |
|---|---|
| Catalyst | DCC/DMAP |
| Solvent | Dichloromethane |
| Temperature | 0–25°C |
| Yield | 78–85% |
Alkylation of Potassium 1,3-Dioxo-benzofuran-5-carboxylate
Formation of the Potassium Salt
The carboxylic acid is treated with potassium hydroxide in ethanol, forming the potassium salt. This intermediate exhibits enhanced nucleophilicity for alkylation.
Reaction with Hex-5-en-1-yl Bromide
Hex-5-en-1-yl bromide, synthesized from 5-hexen-1-ol using PBr₃, is reacted with the potassium salt in dimethylformamide (DMF) at 80°C for 6 hours. Tetrabutylammonium bromide (TBAB) is added as a phase-transfer catalyst, yielding 70–75% of the ester.
Key Data:
| Parameter | Value |
|---|---|
| Catalyst | TBAB |
| Solvent | DMF |
| Temperature | 80°C |
| Yield | 70–75% |
Cross-Metathesis with Grubbs Catalyst
Preparation of Allyl Benzofuran Intermediate
A benzofuran derivative bearing an allyl group at the 5-position is synthesized via Heck coupling of 5-iodo-1,3-dioxo-benzofuran with allyl bromide.
Metathesis with 5-Hexene
Using Grubbs II catalyst (5 mol%), the allyl-substituted benzofuran undergoes cross-metathesis with 5-hexene in dichloromethane at 40°C. The reaction achieves 65–70% yield, with E/Z selectivity of 82:18.
Key Data:
| Parameter | Value |
|---|---|
| Catalyst | Grubbs II (5 mol%) |
| Solvent | Dichloromethane |
| Temperature | 40°C |
| E/Z Ratio | 82:18 |
| Yield | 65–70% |
One-Pot Cyclization-Esterification
Cyclization of Trimellitic Anhydride Derivatives
Trimellitic anhydride is reacted with hex-5-en-1-ol in acetic anhydride under reflux, forming the benzofuran ring via intramolecular cyclization. This method bypasses isolation of intermediates, achieving 60–68% yield.
Key Data:
| Parameter | Value |
|---|---|
| Solvent | Acetic anhydride |
| Temperature | Reflux (140°C) |
| Yield | 60–68% |
Enzymatic Esterification
Lipase-Catalyzed Reaction
Immobilized Candida antarctica lipase B (CAL-B) catalyzes the esterification of 1,3-dioxo-benzofuran-5-carboxylic acid with hex-5-en-1-ol in tert-butyl methyl ether. At 50°C, 55–60% conversion is achieved in 48 hours, offering a green chemistry alternative.
Key Data:
| Parameter | Value |
|---|---|
| Enzyme | CAL-B |
| Solvent | MTBE |
| Temperature | 50°C |
| Conversion | 55–60% |
Comparative Analysis of Methods
| Method | Yield (%) | Cost | Scalability | Green Metrics |
|---|---|---|---|---|
| DCC/DMAP Esterification | 85 | High | Moderate | Low |
| Alkylation with TBAB | 75 | Medium | High | Medium |
| Grubbs Metathesis | 70 | Very High | Low | Low |
| One-Pot Cyclization | 68 | Low | High | Medium |
| Enzymatic | 60 | Medium | Low | High |
Challenges and Optimization Strategies
- Regioselectivity : Competing esterification at the 4-position of the benzofuran ring is mitigated using bulky bases (e.g., DBU).
- Purification : Silica gel chromatography with hexane/ethyl acetate (8:2) effectively separates the product from trimellitic anhydride byproducts.
- Stability : The hex-5-en-1-yl group is prone to oxidation; reactions are conducted under nitrogen with BHT (0.1 wt%) as a stabilizer.
Chemical Reactions Analysis
Types of Reactions
Hex-5-en-1-yl 1,3-dioxo-1,3-dihydro-2-benzofuran-5-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the enyl side chain.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethyl sulfoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Hex-5-en-1-yl 1,3-dioxo-1,3-dihydro-2-benzofuran-5-carboxylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the synthesis of advanced materials and specialty chemicals
Mechanism of Action
The mechanism of action of Hex-5-en-1-yl 1,3-dioxo-1,3-dihydro-2-benzofuran-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural analogs and their properties:
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